Product packaging for trans-1,2-Dibromocyclopentane(Cat. No.:CAS No. 10230-26-9)

trans-1,2-Dibromocyclopentane

Cat. No.: B238971
CAS No.: 10230-26-9
M. Wt: 227.92 g/mol
InChI Key: LJCGLSZQABMYGU-UHFFFAOYSA-N
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Description

Overview of Stereoisomerism in Disubstituted Cycloalkanes

Stereoisomers are molecules that share the same molecular formula and atom connectivity but differ in the spatial arrangement of their atoms. libretexts.orglibretexts.orgbrainly.comlibretexts.org Disubstituted cycloalkanes are a class of molecules that frequently exhibit this type of isomerism. libretexts.orglibretexts.orglibretexts.org Unlike open-chain alkanes, which can rotate freely around their carbon-carbon single bonds, the ring structure of cycloalkanes restricts this movement, leading to a more rigid and somewhat planar structure. libretexts.orglibretexts.org This rigidity is the basis for stereoisomerism in these compounds. libretexts.orglibretexts.org

When two substituents are attached to different carbon atoms in a cycloalkane ring, they can be located on the same side of the ring or on opposite sides. wikipedia.org This leads to the formation of cis-trans isomers, a type of stereoisomerism. libretexts.orglibretexts.orgwikipedia.org The cis isomer has the substituents on the same side of the ring, while the trans isomer has them on opposite sides. libretexts.orglibretexts.orgwikipedia.org To represent these three-dimensional structures on a two-dimensional surface, chemists use wedge and dash notation. libretexts.org A wedge-shaped bond indicates a substituent above the plane of the ring, while a dashed line represents a substituent below the plane. libretexts.orglibretexts.org

Defining the trans-1,2-Dibromocyclopentane Stereoisomer and its Relationship to cis-1,2-Dibromocyclopentane (B13358767)

This compound is a stereoisomer of 1,2-dibromocyclopentane (B3025039) where the two bromine atoms are situated on opposite faces of the cyclopentane (B165970) ring. libretexts.orglibretexts.org Its counterpart, cis-1,2-dibromocyclopentane, has both bromine atoms on the same face of the ring. libretexts.orglibretexts.org Both isomers have the same molecular formula (C₅H₈Br₂) and the same connectivity of atoms but differ in their three-dimensional arrangement. libretexts.orglibretexts.org This difference in spatial orientation makes them stereoisomers, specifically diastereomers.

The synthesis of this compound is often achieved through the reaction of cyclopentene (B43876) with molecular bromine (Br₂). youtube.compdx.edujove.com This reaction proceeds via an "anti-addition" mechanism, where the two bromine atoms add to opposite sides of the double bond, resulting in the trans product. pdx.edujove.combrainly.com The formation of a cyclic bromonium ion intermediate is a key feature of this reaction, which leads to the specific trans stereochemistry. jove.com

It is important to note that this compound possesses two chiral centers, which are the two carbon atoms bonded to the bromine atoms. brainly.com This means that it can exist as a pair of enantiomers (non-superimposable mirror images). brainly.com In contrast, cis-1,2-dibromocyclopentane is a meso compound, meaning it is achiral despite having chiral centers, due to an internal plane of symmetry. chemistryschool.netyoutube.com

Significance of this compound as a Model System in Organic Chemistry

This compound serves as a valuable model system in organic chemistry for studying various chemical principles and reaction mechanisms. lookchem.com Its well-defined stereochemistry makes it an excellent substrate for investigating the stereochemical outcomes of reactions. jove.com

One area where it has been particularly useful is in the study of elimination reactions, specifically the E2 mechanism. datapdf.com The rigid structure of the cyclopentane ring in this compound dictates the spatial relationship between the leaving groups (bromine atoms) and the adjacent protons, influencing the rate and regioselectivity of the elimination process. libretexts.org Studies have shown that the elimination of bromine from this compound is faster than from its cyclohexane (B81311) analogue. datapdf.com

Furthermore, detailed conformational analysis of this compound has been carried out using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netresearchgate.net These studies provide insights into the conformational preferences of the five-membered ring and the influence of the bulky bromine substituents. researchgate.net The data obtained from these analyses, such as spin-spin coupling constants, helps in developing and refining models for understanding the conformational dynamics of cyclopentane systems. researchgate.netmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8Br2 B238971 trans-1,2-Dibromocyclopentane CAS No. 10230-26-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2R)-1,2-dibromocyclopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8Br2/c6-4-2-1-3-5(4)7/h4-5H,1-3H2/t4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJCGLSZQABMYGU-RFZPGFLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10230-26-9
Record name trans-1,2-Dibromocyclopentane
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Advanced Stereochemical Investigations of Trans 1,2 Dibromocyclopentane

Elucidation of Geometric Isomerism in 1,2-Dibromocyclopentane (B3025039)

In the realm of cycloalkanes, the restricted rotation around carbon-carbon single bonds within the ring structure gives rise to a form of stereoisomerism known as geometric isomerism. libretexts.org This is clearly observed in the case of 1,2-dibromocyclopentane, which exists as two distinct geometric isomers: cis-1,2-dibromocyclopentane (B13358767) and trans-1,2-dibromocyclopentane. libretexts.orglibretexts.org These isomers share the same molecular formula and connectivity of atoms but differ in the spatial orientation of the bromine substituents relative to the plane of the cyclopentane (B165970) ring. libretexts.orglibretexts.org

In the cis isomer, both bromine atoms are situated on the same side of the ring, either both pointing up or both pointing down. libretexts.orglibretexts.org Conversely, in the trans isomer, the bromine atoms are on opposite faces of the ring, with one oriented upwards and the other downwards. libretexts.orglibretexts.org This dissimilarity in spatial arrangement means that cis and trans isomers are unique compounds with distinct physical properties, such as melting points and boiling points, and they cannot be interconverted without the breaking and reforming of chemical bonds. libretexts.orgvaia.com

The nomenclature prefixes cis (from Latin, meaning "on this side") and trans (from Latin, meaning "across") are used to distinguish between these geometric isomers. libretexts.org Chemists commonly employ wedge-shaped bonds to denote a substituent above the ring's plane and dashed lines for a substituent below it. libretexts.orglibretexts.org

Comparison of cis and trans Isomers of 1,2-Dibromocyclopentane
IsomerOrientation of Bromine AtomsInterconversion
cis-1,2-DibromocyclopentaneSame side of the cyclopentane ringNot possible without breaking bonds
This compoundOpposite sides of the cyclopentane ringNot possible without breaking bonds

Chirality and Diastereomeric Relationships in Cyclopentane Derivatives

Cyclopentane derivatives with two or more stereocenters, such as 1,2-dibromocyclopentane, exhibit complex stereochemical relationships, including chirality and diastereomerism. schoolwires.net Stereoisomers are molecules with the same connectivity but a different spatial arrangement of atoms. libretexts.org They can be further classified as either enantiomers or diastereomers. masterorganicchemistry.com

Enantiomeric Considerations for this compound

This compound is a chiral molecule. brainly.com It possesses two chiral carbon atoms, which are the carbon atoms bonded to the bromine atoms. brainly.com A key feature of chiral molecules is that they are non-superimposable on their mirror images. brainly.com Consequently, this compound exists as a pair of enantiomers. brainly.com These enantiomers are distinct molecules that are mirror images of each other. brainly.com The lack of a plane of symmetry in the trans isomer is a definitive indicator of its chirality. brainly.com When synthesized from an achiral starting material like cyclopentene (B43876), this compound is formed as a racemic mixture, which is a 50:50 mixture of the two enantiomers. jove.com

Analysis of Meso Compounds in 1,2-Dibromocyclopentane Isomers (e.g., cis-1,2-Dibromocyclopentane)

In contrast to the trans isomer, cis-1,2-dibromocyclopentane is an achiral molecule, despite having two stereocenters. mnstate.edu This is because it possesses a plane of symmetry that divides the molecule into two identical, mirror-image halves. mnstate.edupressbooks.pub A molecule that contains stereocenters but is achiral due to a plane of symmetry is known as a meso compound. mnstate.edumnstate.edu Therefore, cis-1,2-dibromocyclopentane is a meso compound and does not have an enantiomer; it is superimposable on its mirror image. pressbooks.pub

The relationship between cis-1,2-dibromocyclopentane and either of the this compound enantiomers is that of diastereomers. mnstate.edu Diastereomers are stereoisomers that are not mirror images of each other. masterorganicchemistry.commnstate.edu

Stereochemical Properties of 1,2-Dibromocyclopentane Isomers
IsomerChiralityEnantiomersSymmetry
This compoundChiralExists as a pair of enantiomersNo plane of symmetry
cis-1,2-DibromocyclopentaneAchiral (meso)None (superimposable on its mirror image)Contains a plane of symmetry

Stereospecificity and Stereoselectivity in Reactions Involving this compound Formation

The synthesis of this compound from cyclopentene is a classic example of a stereospecific reaction, where the stereochemistry of the starting material dictates the stereochemistry of the product. jove.comstackexchange.com

Anti-Addition Mechanisms in Halogenation

The bromination of cyclopentene proceeds via an anti-addition mechanism. pdx.eduopenstax.org This means that the two bromine atoms add to the opposite faces of the cyclopentene double bond. jove.comopenstax.org This specific mode of addition is the reason why this compound is the exclusive product, with no formation of the cis isomer. jove.compdx.edu The term "anti" describes the process of the reaction, while "trans" describes the stereochemistry of the resulting product. pdx.edupdx.edu This stereochemical outcome is a hallmark of the halogenation of cyclic alkenes. masterorganicchemistry.com

Stereochemical Control via Cyclic Bromonium Ion Intermediates

The stereospecificity of the anti-addition is controlled by the formation of a cyclic bromonium ion intermediate. jove.comlibretexts.org In the initial step of the reaction, the bromine molecule is polarized by the electron-rich double bond of cyclopentene, and one bromine atom adds to form a three-membered ring containing the two carbon atoms of the former double bond and the bromine atom. jove.com This intermediate is known as a bromonium ion. jove.comlumenlearning.com

The formation of this bridged bromonium ion is crucial as it shields one face of the ring. libretexts.org Consequently, in the second step of the mechanism, the bromide ion (Br⁻), acting as a nucleophile, can only attack one of the carbon atoms of the bromonium ion from the opposite, unshielded face. jove.comlibretexts.org This backside attack forces the two bromine atoms to adopt a trans configuration in the final product. jove.com The reaction of cyclopentene with bromine in an inert solvent like dichloromethane (B109758) is a standard method to produce this compound. vaia.com

Synthetic Methodologies for Trans 1,2 Dibromocyclopentane

Direct Synthesis via Electrophilic Addition

The most common and direct method for preparing trans-1,2-dibromocyclopentane is the bromination of cyclopentene (B43876). This reaction is a classic example of electrophilic addition to an alkene.

The reaction involves treating cyclopentene with molecular bromine (Br₂). quora.comdoubtnut.com The choice of solvent is crucial and can influence the reaction pathway and product distribution. Inert solvents such as carbon tetrachloride (CCl₄) or dichloromethane (B109758) (CH₂Cl₂) are frequently used to ensure that the bromine itself acts as the primary nucleophile, leading to the desired dibrominated product. quora.comdoubtnut.com The reaction is typically carried out at or below room temperature.

When the reaction is performed in the presence of water (bromine water), a competing reaction occurs where water acts as a nucleophile, leading to the formation of a trans-bromohydrin. quora.compearson.com Similarly, using a saturated aqueous solution of sodium chloride can result in the formation of both the this compound and the corresponding trans-1-bromo-2-chlorocyclopentane.

It is important to distinguish this electrophilic addition from radical bromination, which occurs under different conditions, such as the presence of UV light or with N-bromosuccinimide (NBS), and leads to allylic bromination instead of addition across the double bond. quora.compearson.com

Table 1: Reagents and Conditions for the Bromination of Cyclopentene

Reagent(s) Solvent Primary Product(s) Reaction Type
Br₂ CCl₄ or CH₂Cl₂ trans-1,2-Dibromocyclopentane Electrophilic Addition quora.comdoubtnut.com
Br₂/H₂O H₂O trans-2-Bromocyclopentanol Electrophilic Addition (Halohydrin Formation) quora.compearson.com
NBS, light/heat CCl₄ 3-Bromocyclopentene Radical Substitution quora.com

The electrophilic addition of bromine to cyclopentene proceeds via a stereospecific mechanism that accounts for the exclusive formation of the trans isomer. doubtnut.comchemvista.org The generally accepted mechanism involves the formation of a cyclic bromonium ion intermediate. chemvista.orgchemguide.co.ukopenstax.org

The steps are as follows:

Polarization and Electrophilic Attack: As a bromine molecule approaches the electron-rich pi bond of the cyclopentene ring, the pi electrons induce a dipole in the Br-Br bond. The cyclopentene then attacks the electrophilic bromine atom, displacing a bromide ion.

Formation of the Bromonium Ion: Instead of forming a discrete carbocation, the bromine atom uses one of its lone pairs to form a three-membered ring with the two carbon atoms of the former double bond. This intermediate is known as a bromonium ion. chemvista.orgchemguide.co.uk The formation of this cyclic ion is key to the stereochemical outcome.

Nucleophilic Attack: The displaced bromide ion (Br⁻) then acts as a nucleophile. It attacks one of the carbons of the bromonium ion from the side opposite to the bulky bromonium bridge. chemvista.orgjuliethahn.com This "anti-addition" pathway ensures that the two bromine atoms end up on opposite faces of the cyclopentane (B165970) ring, resulting in the trans configuration. doubtnut.comdoubtnut.com

The formation of a planar carbocation intermediate is discounted because it would allow for attack from either face of the ring, which would lead to a mixture of both cis and trans isomers. The exclusive formation of the trans product provides strong evidence for the bromonium ion intermediate. chemvista.orgopenstax.org

Bromination of Cyclopentene: Reaction Conditions and Reagents

Isotopic Labeling Approaches in the Synthesis of this compound (e.g., Carbon-14 Labeling)

Isotopic labeling is a powerful technique used to elucidate reaction mechanisms and study molecular structures. In the context of this compound, labeling with isotopes such as Carbon-13 (¹³C) or Carbon-14 (¹⁴C) can provide detailed insights. For instance, the synthesis of this compound labeled with ¹³C at a specific carbon atom allows for a more detailed analysis of its NMR spectra. This helps in the precise determination of spin-spin coupling constants and isotopic chemical shifts, which are valuable for conformational analysis. researchgate.netresearchgate.net

Strategies for Stereoselective Synthesis of Related trans-1,2-Disubstituted Cycloalkanes

The principle of achieving trans stereoselectivity is not limited to bromination. Various synthetic strategies have been developed for the stereoselective synthesis of trans-1,2-disubstituted cycloalkanes, which are important structural motifs in many bioactive molecules.

One notable method is the Michael-initiated ring closure (MIRC) reaction. This strategy can be used to construct trans-1,2-disubstituted cycloalkanes of various ring sizes with high diastereoselectivity by reacting compounds like arylacetic acids with α,β-unsaturated esters in the presence of a chiral lithium amide. escholarship.org

Another approach involves the Julia-Kocienski olefination, which has been adapted for the stereoselective synthesis of trans-1,2-disubstituted alkenes. This method involves the reaction of metallated 1-phenyl-1H-tetrazol-5-yl sulfones with aldehydes, where the choice of base and solvent is critical for achieving high trans selectivity. organic-chemistry.org

Furthermore, nickel-hydride catalyzed asymmetric hydroalkylation processes represent a modern approach. These methods can convert racemic and isomeric mixtures of cycloalkenes into enantioenriched trans-1,2-disubstituted cycloalkanes, although the primary focus of the cited work was on producing cis isomers. chemrxiv.org Other stereoselective methods have been developed for preparing various trans-1,2-disubstituted cycloalkyl compounds from precursors like trans-1,2-disubstituted cycloalkyls or cis-2-substituted cycloalkanols. wipo.int These diverse strategies underscore the importance of controlling stereochemistry in the synthesis of cyclic systems.

Mechanistic Studies of Reactions Involving Trans 1,2 Dibromocyclopentane

Nucleophilic Substitution Reactions of trans-1,2-Dibromocyclopentane

This compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other functional groups. smolecule.com These reactions are fundamental in organic synthesis, allowing for the further functionalization of the cyclopentane (B165970) ring. smolecule.com The stereochemistry of the substrate and the reaction conditions play a crucial role in determining the outcome of these substitutions.

Regioselectivity and Stereochemical Outcomes of Substitution

The regioselectivity in nucleophilic substitution reactions of this compound is inherently defined by the positions of the two bromine atoms. A key aspect of these reactions is their stereochemical outcome. SN2 reactions, which proceed via a concerted, single-step mechanism, are known to be stereospecific. libretexts.orglibretexts.org This means that the stereochemistry of the starting material directly dictates the stereochemistry of the product. youtube.com In an SN2 reaction, the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group, a process known as backside attack. libretexts.org This leads to an inversion of configuration at the reaction center. libretexts.org

For this compound, if a nucleophile attacks one of the bromine-bearing carbons via an SN2 mechanism, the resulting product will have an inverted stereochemistry at that carbon. For example, the reaction of an optically active sample of trans-2-bromocyclopentanol (B54715) with concentrated aqueous HBr, which proceeds through a substitution pathway, results in the formation of racemic this compound. pearson.com This outcome, which involves apparent retention of the trans configuration but with racemization, suggests a mechanism that allows for the attack of the bromide ion from either face of an intermediate. pearson.com

The table below summarizes the expected stereochemical outcomes for SN1 and SN2 reactions.

Reaction TypeStereochemical Outcome
SN1 Racemization (mixture of retention and inversion)
SN2 Inversion of configuration

Investigation of Reaction Intermediates (e.g., Carbocations)

The nature of the intermediates in reactions of this compound is critical to understanding the reaction mechanism. In many substitution reactions, particularly those following an SN1 pathway, a carbocation intermediate is formed. pdx.edupdx.edu A carbocation is a species containing a carbon atom with a positive charge and only three bonds, giving it a trigonal planar, sp2-hybridized structure. pdx.edupdx.edu

The formation of a carbocation intermediate is a key step in explaining racemization. pearson.com When an optically active starting material leads to a racemic product, it implies the formation of a planar, achiral intermediate that can be attacked by a nucleophile from either side with equal probability. pearson.com For instance, in the reaction of trans-2-bromocyclopentanol with HBr to form this compound, the protonation of the hydroxyl group and its departure as water leads to a carbocation. pearson.com The subsequent attack by a bromide ion on this planar carbocation results in a racemic mixture of the trans product. pearson.com

However, the classic bromination of cyclopentene (B43876) to form this compound proceeds through a cyclic bromonium ion intermediate, not a simple carbocation. jove.comchemvista.org This bridged intermediate is formed by the electrophilic addition of a bromine atom across the double bond. jove.com The bromonium ion is more stable than a carbocation because all atoms have a filled octet. jove.com The subsequent nucleophilic attack by the bromide ion occurs from the anti-face, leading exclusively to the trans product. jove.comchemvista.org This anti-addition mechanism explains why the cis-isomer is not formed in this reaction. chemvista.org

Elimination Reactions of this compound

Elimination reactions of this compound typically involve the removal of hydrogen bromide (HBr) to form a double bond, yielding a bromo-substituted alkene. smolecule.com These reactions are often promoted by bases and are a significant pathway in the chemistry of dihalocycloalkanes. tdl.org

1,2-Elimination Pathways (β-Elimination)

The most common elimination pathway for this compound is 1,2-elimination, also known as β-elimination. tdl.org In this process, a proton and a leaving group (in this case, a bromine atom) are removed from adjacent carbon atoms. tdl.org This type of reaction is a primary method for forming alkenes. tdl.org Studies have shown that the reaction of this compound with a complex base can lead to the formation of 1-bromocyclopentene. tdl.org

Mechanistic Spectrum of Elimination Reactions (E1, E2, E1cB)

Elimination reactions can proceed through several different mechanisms, primarily E1, E2, and E1cB. libretexts.org

E2 (Bimolecular Elimination): This is a concerted, one-step mechanism where the base removes a proton, and the leaving group departs simultaneously. libretexts.orgdalalinstitute.comlibretexts.org The rate of an E2 reaction is dependent on the concentration of both the substrate and the base. dalalinstitute.comyoutube.com E2 reactions often require a strong base. iitk.ac.in

E1 (Unimolecular Elimination): This is a two-step mechanism that begins with the slow, rate-determining step of the leaving group departing to form a carbocation intermediate. libretexts.orglibretexts.org A weak base then removes a proton from an adjacent carbon in a fast second step to form the alkene. libretexts.org E1 reactions are favored by good ionizing solvents. libretexts.org

E1cB (Unimolecular Conjugate Base Elimination): This two-step mechanism occurs when the substrate has a particularly acidic proton and a poor leaving group. dalalinstitute.comlibretexts.org The base first removes the proton to form a carbanion intermediate (the conjugate base of the starting material), which then expels the leaving group in a second step. libretexts.orgdalalinstitute.com

The specific mechanism for the elimination of HBr from this compound depends on the reaction conditions, including the strength of the base and the solvent used. dalalinstitute.comlibretexts.org

Stereochemical Course and Racemization Phenomena in Eliminations

The stereochemistry of elimination reactions is a critical aspect of their mechanism. E2 reactions are stereospecific and typically proceed via an anti-periplanar geometry, where the proton to be removed and the leaving group are on opposite sides of the molecule and in the same plane. iitk.ac.inmnstate.edu This geometric requirement can significantly influence the product distribution, especially in cyclic systems. libretexts.orgiitk.ac.in For this compound, the molecule may need to adopt a specific conformation to allow for this anti-elimination. mnstate.edu

In contrast, E1 reactions are generally not stereospecific because they proceed through a planar carbocation intermediate. libretexts.orglibretexts.org This allows for rotation around the carbon-carbon single bond, and the subsequent deprotonation can lead to the most stable alkene, often the trans or more substituted isomer (Zaitsev's rule). libretexts.orgiitk.ac.inlibretexts.org

Conformational Analysis and Molecular Dynamics of Trans 1,2 Dibromocyclopentane

Pseudorotation in Five-Membered Rings: Theoretical Models

The conformational analysis of five-membered rings is theoretically described in detail using the Cremer-Pople puckering coordinates, which are the ring puckering amplitude (q) and the phase angle of pseudorotation (φ). mdpi.com These two coordinates define a two-dimensional space where every possible conformation of the ring can be represented as a point. mdpi.com In substituted cyclopentanes, the molecule undergoes pseudorotation, where the most puckered part of the ring moves from one carbon atom to another in a circular fashion. mdpi.com

There are two principal non-planar conformations for the cyclopentane (B165970) ring: the "envelope" (or "bent") form and the "twist" form. The pseudorotation pathway allows for the interconversion between these forms. ias.ac.in Theoretical models, such as Density Functional Theory (DFT), have been employed to understand the energetics of this process. ias.ac.insemanticscholar.org For unsubstituted cyclopentane, the energy barrier to planarity is calculated to be around 4.6 to 6.5 kcal/mol, depending on the theoretical method used. semanticscholar.org

The introduction of substituents, as in trans-1,2-dibromocyclopentane, restricts the pseudorotation to a specific sector of the full circle. researchgate.net This restriction arises because certain conformations would lead to unfavorable steric interactions between the substituents. The conformational behavior of this compound can be reasonably described by assuming large-amplitude molecular vibrations along a segment of the pseudorotation path that primarily involves diequatorial conformations. researchgate.netlookchem.com

Experimental Determination of Pseudorotation Potentials for this compound

Experimental investigation into the conformational preferences of this compound has been conducted using ¹H-NMR spectroscopy. mdpi.comresearchgate.net A complete analysis of the ¹H-NMR spectra allows for the determination of high-precision spin-spin coupling constants. mdpi.commdpi.com These experimentally determined coupling constants can then be used to derive a continuous potential of pseudorotation for the molecule in various solutions. mdpi.comresearchgate.net

For this compound, the analysis of vicinal proton-proton coupling constants provides insight into the conformational equilibrium. mdpi.comresearchgate.net The experimental data, when combined with theoretical calculations, reveals the preferred conformations and the energy barriers between them. The pseudorotation potential for this compound has been determined, showing the relative energies of different conformations along the pseudorotation path. researchgate.net

The following table displays the pseudorotation angle dependency parameters for vicinal spin-spin coupling constants (SSCCs) in this compound, which are crucial for building the pseudorotation potentials from experimental data. researchgate.net

JABCDESχR
J4.292-1.677-0.233-4.077-0.55200.0160.999
J, J5.241-1.678-0.340-5.283-0.666+0.2π, -0.2π0.0410.998
J, J5.555-1.554-0.186-6.796-0.933+0.6π, -0.6π0.0480.998
J, J5.520-1.527-0.039-6.741-0.847+0.4π, -0.4π0.0860.997
J, J7.1270.717-2.466-0.1660.3420.3π, 0.7π0.0580.987
J, J8.3920.151-3.183-0.1030.2040.1π, 0.9π0.0450.993
J, J8.4020.283-3.181-0.2410.2070.1π, -0.1π0.0500.993

Table based on data from an experimental study on pseudorotation potentials. researchgate.net

Assessment of Large-Amplitude Molecular Vibrations and Conformational Interconversions

The conformational dynamics of this compound are not limited to simple pseudorotation but also involve large-amplitude molecular vibrations. researchgate.netlookchem.com These vibrations occur along the low-energy pathways of the pseudorotation coordinate. The molecule's conformational behavior is best described as a dynamic equilibrium, where it undergoes rapid interconversions between various conformations within a limited sector of the pseudorotation path. researchgate.net

The model that best fits the experimental data for this compound assumes that the molecule undergoes these large-amplitude vibrations predominantly in the region of diequatorial conformations. researchgate.netlookchem.com This indicates that the diequatorial conformers are more stable than the diaxial conformers. The study of these large-amplitude motions is crucial for a complete understanding of the molecule's dynamic structure and properties. arxiv.org

Influence of Solvent Environment on Conformational Behavior of this compound

The conformational equilibrium of molecules can be significantly influenced by the surrounding solvent environment. For this compound, studies have been conducted in various solvents to probe these effects. mdpi.comresearchgate.net The analysis of ¹H-NMR spectra in solvents such as chloroform-d (B32938) (CDCl₃), carbon tetrachloride (CCl₄), and acetonitrile-d₃ (CD₃CN) has provided insights into how the solvent polarity affects the conformational preferences. mdpi.com

The diequatorial conformer of trans-1,2-disubstituted cyclohexanes is generally favored in more polar solvents due to the "gauche effect". nih.gov A similar trend can be anticipated for this compound, where a more polar solvent would be expected to stabilize the conformer with a larger dipole moment. The experimental determination of pseudorotation potentials in different solvents confirms that the solvent environment plays a role in shaping the conformational landscape of this compound. mdpi.com

The following table summarizes the solvents used in the experimental determination of the pseudorotation potential for this compound. mdpi.comresearchgate.net

SolventFormula
Chloroform-dCDCl₃
Carbon TetrachlorideCCl₄
Acetonitrile-d₃CD₃CN

Advanced Spectroscopic Characterization of Trans 1,2 Dibromocyclopentane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of trans-1,2-Dibromocyclopentane

High-resolution NMR spectroscopy is the premier method for studying the conformational dynamics of this compound in isotropic liquid phases. researchgate.net The complexity of its spectrum, arising from the numerous spin-spin couplings between its eight protons, necessitates sophisticated analytical approaches to extract precise structural parameters. researchgate.net The analysis of the ¹H-NMR spectrum provides invaluable data on chemical shifts and spin-spin coupling constants (SSCCs), which are exquisitely sensitive to the molecule's geometry and conformational equilibrium.

The ¹H-NMR spectrum of this compound is characterized by a complex multiplet structure due to the small differences in chemical shifts and the extensive network of proton-proton couplings. researchgate.netmdpi.com The molecule contains eight protons, which can be categorized based on their position relative to the bromine substituents (α, β, γ). The protons on the carbons bearing the bromine atoms (C1 and C2) are the most deshielded and thus resonate at the lowest field. The protons on C3 and C5 are at the β-position, and the protons on C4 are at the γ-position.

The spectrum is typically a non-first-order system, meaning that simple multiplet analysis (like predicting doublets, triplets, etc.) is insufficient due to strong coupling effects. researchgate.net This complexity arises because the differences in chemical shifts (Δν) between coupled protons are not significantly larger than the spin-spin coupling constants (J) between them. The experimental ¹H-NMR spectrum, for instance of a 2M solution in acetonitrile-d3 (B32919) (CD₃CN) at 303K on a 400 MHz spectrometer, shows a dense region of overlapping peaks that cannot be assigned by simple inspection. researchgate.netmdpi.com

The chemical shifts are influenced by the solvent, with studies conducted in various media such as deuterated chloroform (B151607) (CDCl₃), carbon tetrachloride (CCl₄), and acetonitrile-d3 (CD₃CN) to probe the effect of solvent polarity on the conformational equilibrium. mdpi.com

Table 1: Illustrative ¹H-NMR Chemical Shift Ranges for Protons in this compound Note: Exact chemical shifts are highly dependent on the solvent and temperature. The values below are representative ranges.

Proton PositionApproximate Chemical Shift (ppm)Multiplet Structure
H1, H2 (α-protons)~4.5 - 4.8Complex Multiplet
H3, H5 (β-protons)~2.2 - 2.6Complex Multiplet
H4 (γ-protons)~1.9 - 2.3Complex Multiplet

To overcome the challenges of analyzing the complex, strongly coupled ¹H-NMR spectrum of this compound, total lineshape fitting algorithms are employed. researchgate.netresearchgate.net A notable example is the VALISA (Value Algorithm for Isotropic Spectral Analysis) program. researchgate.net This computational procedure allows for the complete analysis of the multiplet structure by simulating the theoretical spectrum based on a set of input NMR parameters (chemical shifts and coupling constants) and iteratively refining these parameters to achieve the best possible fit with the experimental spectrum. researchgate.netresearchgate.net

The process involves:

Acquisition of High-Resolution Spectrum: A high-quality experimental spectrum with sharp lines (linewidths of 0.1-0.2 Hz) is essential. mdpi.com

Quantum Mechanical Calculation: The algorithm calculates the theoretical spectrum for the 8-spin system (AA'BB'CC'DD' type) based on the principles of quantum mechanics. researchgate.net

Iterative Fitting: The program systematically adjusts the chemical shifts and all spin-spin coupling constants to minimize the difference between the calculated and experimental spectral lineshapes. researchgate.net

This approach allows for the extraction of a complete and highly precise set of NMR parameters, even when the spectrum consists of hundreds of overlapping peaks where individual assignment is impossible. researchgate.netresearchgate.net The visual correspondence between the VALISA-calculated spectrum and the experimental spectrum is often nearly perfect, validating the accuracy of the determined parameters. mdpi.com

¹H-NMR Spectral Analysis: Chemical Shifts and Multiplet Structure

Determination and Application of Spin-Spin Coupling Constants (SSCCs) in Conformational Analysis

The primary goal of obtaining a precise set of spin-spin coupling constants (SSCCs) is to perform a detailed conformational analysis. researchgate.net The cyclopentane (B165970) ring is not planar and undergoes rapid conformational changes through a process called pseudorotation. For a trans-1,2-disubstituted cyclopentane, the conformational landscape includes various twist and envelope forms, which can be broadly categorized by the relative positions of the bromine atoms as diaxial or diequatorial. researchgate.net

The magnitude of the vicinal (three-bond, ³JHH) coupling constants is related to the dihedral angle between the coupled protons, as described by the Karplus equation. By analyzing the full set of experimentally determined ³JHH values, it is possible to deduce the preferred conformations and the energetics of the pseudorotational pathway. researchgate.net

Research using the SSCCs obtained via VALISA has shown that the conformational behavior of this compound can be described by large-amplitude molecular vibrations within a specific sector of the pseudorotation path. researchgate.net These studies indicate a preference for conformations where the two bromine atoms are in a diequatorial orientation. researchgate.net This allows for the construction of a continuous potential of pseudorotation for the molecule in different solvents, providing a detailed picture of its dynamic behavior. mdpi.com

Table 2: Representative Spin-Spin Coupling Constants (SSCCs) for this compound (Illustrative Data) Note: These are sample values to illustrate the types of couplings analyzed. Precise values are obtained from total lineshape fitting.

Coupling TypeDescriptionTypical Magnitude (Hz)
³J(H1, H2)Vicinal (trans)~3-5
³J(H2, H3)Vicinal (cis and trans)~6-10
²JGeminal~12-15 (negative value)
⁴JLong-range< 1

Complementary Spectroscopic Techniques for Structural and Dynamic Studies

While NMR spectroscopy provides unparalleled detail about the solution-state conformational equilibrium, other spectroscopic techniques offer complementary information about the molecule's structure and vibrational properties.

Vibrational Spectroscopy (Infrared and Raman): Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. These techniques can be used to identify functional groups and provide a "fingerprint" for the molecule. For this compound, specific vibrational modes such as C-H stretching, CH₂ scissoring, and, importantly, the C-Br stretching frequencies can be identified. The C-Br stretching vibrations, typically found in the lower frequency region of the spectrum (500-700 cm⁻¹), are particularly sensitive to the conformational state. Different conformers (e.g., diaxial vs. diequatorial) would exhibit distinct C-Br stretching frequencies due to the different electronic environments and steric interactions. By studying the spectra, potentially at different temperatures, it is possible to identify the presence of multiple conformers and, in some cases, determine their relative populations.

Gas-Phase Electron Diffraction (GED): Gas-phase electron diffraction is a powerful technique for determining the precise geometric structure of molecules in the gas phase, free from intermolecular interactions that are present in liquids or solids. wikipedia.org A GED experiment would provide accurate measurements of bond lengths (C-C, C-H, C-Br) and bond angles for this compound. wikipedia.org Crucially, it could determine the relative abundance of different conformers (diaxial and diequatorial) present in the gas phase equilibrium. This data provides a valuable benchmark for theoretical calculations and can be compared with the solution-state conformational preferences determined by NMR to understand the influence of solvent on the molecular structure.

Applications of Trans 1,2 Dibromocyclopentane in Contemporary Organic Synthesis and Chemical Research

Role as a Versatile Chemical Intermediate and Building Block

In the realm of organic synthesis, trans-1,2-dibromocyclopentane is recognized as a versatile chemical intermediate. lookchem.com Its utility stems from the reactivity of its two carbon-bromine bonds, which can participate in a variety of chemical transformations. Chemists utilize it as a foundational building block, leveraging its structure to construct more elaborate molecular architectures. lookchem.com It is particularly employed as an intermediate in the synthesis of certain pharmaceutical compounds, where its reactive nature is harnessed to build or modify target molecules. lookchem.com The presence of two reactive sites on a rigid cyclic scaffold makes it a reliable starting point for creating specific stereoisomers of functionalized cyclopentane (B165970) derivatives.

Utility as a Precursor for Diverse Functionalized Organic Compounds

The primary application of this compound is as a precursor for a range of other organic compounds through reactions that replace or eliminate the bromine atoms. smolecule.com Elimination reactions, specifically dehydrohalogenation, are commonly used to introduce unsaturation into the cyclopentane ring. For instance, reacting this compound with a strong base like sodium ethoxide (NaOEt) efficiently produces cyclopentene (B43876) through an E2 elimination mechanism. brainly.com

Furthermore, it can be a starting material for isotopically labeled compounds used in mechanistic studies. In one notable synthesis, this compound-4-C¹⁴ was used to prepare cyclopentadiene (B3395910) labeled with carbon-14. cdnsciencepub.com This was achieved through several methods, including dehydrobromination with quinoline. cdnsciencepub.com The debromination of this compound to form cyclopentene can also be accomplished using reagents like zinc dust. cdnsciencepub.com These transformations highlight its role in accessing important cyclic alkenes and dienes.

Table 1: Synthesis of Functionalized Compounds from this compound
PrecursorReagent(s)ProductReaction TypeSource
This compoundSodium Ethoxide (NaOEt)CyclopenteneDehydrohalogenation (E2 Elimination) brainly.com
This compound-4-C¹⁴QuinolineCyclopentadiene-x-C¹⁴Dehydrobromination cdnsciencepub.com
This compound-4-C¹⁴Zinc (Zn) dust in ethanolCyclopentene-4-C¹⁴Debromination cdnsciencepub.com

Contribution to the Development of Novel Synthetic Methodologies

The study of reactions involving this compound has contributed to the broader understanding and development of synthetic methodologies. lookchem.com Its well-defined structure makes it an ideal substrate for investigating the mechanisms of elimination reactions, which are fundamental processes in organic synthesis. tdl.org Research into the base-promoted elimination reactions of trans-1,2-dihalocycloalkanes helps refine mechanistic models like the E2 and E1cB pathways. tdl.org

Moreover, the synthesis of this compound itself is a classic example used to teach the principles of retrosynthesis and stereocontrol in organic chemistry education. youtube.com The multi-step conversion from cyclopentane to this compound via radical bromination followed by dehydrohalogenation and subsequent vicinal dihalogenation serves as a practical problem to illustrate strategic synthetic planning. youtube.com

Use as a Model Compound for Understanding Halogenated Cycloalkane Reactivity

This compound serves as an important model compound for studying the reactivity and stereochemical outcomes of reactions involving halogenated cycloalkanes. lookchem.comvaia.com The anti-addition of bromine to cyclopentene to exclusively form the trans isomer is a textbook example used to illustrate the mechanism involving a cyclic bromonium ion intermediate. dokumen.publibretexts.org This mechanism explains why the incoming bromide ion attacks from the face opposite the initial bromine bridge, resulting in the trans configuration. dokumen.publibretexts.org

The compound has also been the subject of advanced physical organic chemistry research to understand the conformational dynamics of five-membered rings. researchgate.net Detailed analysis of its ¹H-NMR spectra has allowed researchers to determine high-precision spin-spin coupling constants (SSCCs). researchgate.net This data is then used to calculate the pseudorotation potential, providing deep insight into the conformational preferences and energy barriers of the cyclopentane ring system. researchgate.netresearchgate.net These studies showcase its value in elucidating the subtle structural dynamics of cyclic molecules.

Table 2: Experimental Vicinal Spin-Spin Coupling Constants (SSCCs) for this compound in CD₃CN Solution
Coupling Constant (J)Value (Hz)
J1,5cis, J2,3cis5.555
J1,5trans, J2,3trans5.520
J3,4cis, J5,4cis7.127
J3,4trans, J5,4trans8.392
J3,58.402
researchgate.net

Q & A

Q. How can trans-1,2-dibromocyclopentane be distinguished from its cis isomer using spectroscopic methods?

  • Methodological Answer : 1H-NMR spectroscopy is critical for distinguishing stereoisomers. In this compound, coupling constants (J) between vicinal protons on the cyclopentane ring are influenced by the dihedral angle. For example, the experimental J values for this compound (2M in CD3CN, 400 MHz) align with calculated Karplus curve predictions, showing distinct splitting patterns compared to the cis isomer . A comparison table of key NMR signals:
IsomerChemical Shift (δ, ppm)Coupling Constant (J, Hz)
trans-1,2-dibromo~3.8–4.2 (m, 2H)J ≈ 8–10 (axial-equatorial)
cis-1,2-dibromo~3.5–4.0 (m, 2H)J ≈ 5–7 (axial-axial)

X-ray crystallography or computational modeling (DFT) can further validate spatial arrangements .

Q. What synthetic routes yield this compound with high stereochemical purity?

  • Methodological Answer : Anti-addition of bromine to cyclopentene via a bromonium ion intermediate ensures stereospecific trans product formation. For example:
  • Step 1 : Cyclopentene reacts with Br2 to form a cyclic bromonium ion.
  • Step 2 : Nucleophilic attack by Br<sup>−</sup> from the opposite side (SN<sup>2</sup>) yields this compound as a racemic mixture .
  • Key experimental validation : Absence of cis-1,2-dibromocyclopentane in product mixtures confirms the bromonium ion mechanism over carbocation pathways .

Advanced Research Questions

Q. How does the bromonium ion intermediate explain the exclusive formation of this compound during alkene bromination?

  • Methodological Answer : The cyclic bromonium ion restricts nucleophilic attack to the back side (anti addition), as shown in stereochemical studies. For cyclopentene bromination:
  • Attack at C1 or C2 of the bromonium ion by Br<sup>−</sup> generates enantiomeric trans products.
  • Racemic mixture formation is confirmed via polarimetry or chiral chromatography .
  • Computational models (e.g., DFT) can map the energy profile of bromonium ion formation and collapse .

Q. What computational methods validate the electronic structure and thermodynamic stability of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) predicts electronic properties and stability. For example:
  • Thermochemical accuracy : B3LYP achieves <3 kcal/mol deviation in atomization energies, validating bond dissociation energies .
  • Conformational analysis : Pseudorotation barriers in cyclopentane derivatives are calculated using spin-spin coupling constants (J) from NMR data .

Q. How can researchers resolve contradictions between observed anti addition and hypothetical carbocation mechanisms?

  • Methodological Answer : Kinetic isotope effects (KIE) and stereochemical trapping experiments differentiate mechanisms:
  • KIE : A secondary KIE supports bromonium ion intermediates (no carbocation rearrangement).
  • Stereochemical evidence : Exclusive trans product formation rules out planar carbocation intermediates .

Q. What experimental designs analyze pseudorotation dynamics in this compound?

  • Methodological Answer : Variable-temperature NMR and spin–spin coupling constants map pseudorotation pathways. For example:
  • At 303K, this compound shows averaged signals due to rapid ring puckering.
  • Lower temperatures (e.g., 200K) freeze conformers, revealing distinct axial/equatorial proton environments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.